REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5]([C:7]1[S:8][C:9]([Br:15])=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])=[O:6]>C1COCC1.CO>[Br:15][C:9]1[S:8][C:7]([C:5]([OH:6])=[O:4])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
975 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1[N+](=O)[O-])Br
|
Name
|
THF methanol
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product with the molecular weight of 252.04 (C5H2BrNO4S) was obtained in this way
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(S1)C(=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |